molecular formula C19H17NO3 B11114912 Methyl 2-(3-methoxyphenyl)-6-methylquinoline-4-carboxylate

Methyl 2-(3-methoxyphenyl)-6-methylquinoline-4-carboxylate

Cat. No.: B11114912
M. Wt: 307.3 g/mol
InChI Key: HPPUCKOFWFCKMT-UHFFFAOYSA-N
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Description

Methyl 2-(3-methoxyphenyl)-6-methylquinoline-4-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-methoxyphenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with 2-methylquinoline-4-carboxylic acid under acidic conditions, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, are being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-methoxyphenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives with altered electronic and steric properties, which can be further utilized in different applications.

Scientific Research Applications

Methyl 2-(3-methoxyphenyl)-6-methylquinoline-4-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: Its derivatives are being studied for their therapeutic properties, including anti-inflammatory and antiviral effects.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-methoxyphenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways and gene expression.

Comparison with Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Methylquinoline: A closely related derivative with similar properties.

    3-Methoxyquinoline: Another derivative with a methoxy group at a different position.

Uniqueness: Methyl 2-(3-methoxyphenyl)-6-methylquinoline-4-carboxylate stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

methyl 2-(3-methoxyphenyl)-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C19H17NO3/c1-12-7-8-17-15(9-12)16(19(21)23-3)11-18(20-17)13-5-4-6-14(10-13)22-2/h4-11H,1-3H3

InChI Key

HPPUCKOFWFCKMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC)C3=CC(=CC=C3)OC

Origin of Product

United States

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